molecular formula C19H18N2O5S B2821825 (2E,5E)-2-((4-hydroxyphenyl)imino)-5-(2,3,4-trimethoxybenzylidene)thiazolidin-4-one CAS No. 476668-30-1

(2E,5E)-2-((4-hydroxyphenyl)imino)-5-(2,3,4-trimethoxybenzylidene)thiazolidin-4-one

Cat. No.: B2821825
CAS No.: 476668-30-1
M. Wt: 386.42
InChI Key: BDUSCDSTDUDIMG-XNTDXEJSSA-N
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Description

(2E,5E)-2-((4-hydroxyphenyl)imino)-5-(2,3,4-trimethoxybenzylidene)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family. This compound is characterized by the presence of a thiazolidinone ring, a hydroxyphenyl group, and a trimethoxybenzylidene moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-2-((4-hydroxyphenyl)imino)-5-(2,3,4-trimethoxybenzylidene)thiazolidin-4-one typically involves the condensation of 4-hydroxybenzaldehyde with 2,3,4-trimethoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is often carried out under reflux conditions in a suitable solvent such as ethanol or methanol. Catalysts like piperidine or acetic acid may be used to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-2-((4-hydroxyphenyl)imino)-5-(2,3,4-trimethoxybenzylidene)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazolidinone derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, (2E,5E)-2-((4-hydroxyphenyl)imino)-5-(2,3,4-trimethoxybenzylidene)thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown promise as a potential therapeutic agent. Studies have investigated its antimicrobial, antifungal, and anticancer activities. The presence of the hydroxyphenyl and trimethoxybenzylidene groups contributes to its ability to interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its potential as a pharmaceutical agent. Its ability to inhibit certain enzymes and pathways involved in disease processes makes it a subject of interest for the treatment of conditions such as cancer, bacterial infections, and inflammatory diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2E,5E)-2-((4-hydroxyphenyl)imino)-5-(2,3,4-trimethoxybenzylidene)thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the trimethoxybenzylidene moiety can engage in hydrophobic interactions. These interactions can inhibit enzyme activity, disrupt cellular pathways, and induce apoptosis in cancer cells. The compound’s ability to modulate multiple targets makes it a versatile agent in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    (2E,5E)-2-((4-hydroxyphenyl)imino)-5-(benzylidene)thiazolidin-4-one: Lacks the trimethoxy groups, which may affect its biological activity and solubility.

    (2E,5E)-2-((4-methoxyphenyl)imino)-5-(2,3,4-trimethoxybenzylidene)thiazolidin-4-one: Contains a methoxy group instead of a hydroxy group, potentially altering its hydrogen bonding capabilities.

    (2E,5E)-2-((4-hydroxyphenyl)imino)-5-(4-methoxybenzylidene)thiazolidin-4-one: Features a different substitution pattern on the benzylidene moiety, which may influence its reactivity and biological properties.

Uniqueness

The uniqueness of (2E,5E)-2-((4-hydroxyphenyl)imino)-5-(2,3,4-trimethoxybenzylidene)thiazolidin-4-one lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyphenyl and trimethoxybenzylidene groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

(5E)-2-(4-hydroxyphenyl)imino-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-24-14-9-4-11(16(25-2)17(14)26-3)10-15-18(23)21-19(27-15)20-12-5-7-13(22)8-6-12/h4-10,22H,1-3H3,(H,20,21,23)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUSCDSTDUDIMG-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)O)S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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